2,6-difluoro-4-methoxy-3-nitrobenzaldehyde
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Overview
Description
2,6-difluoro-4-methoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H5F2NO4. It is a derivative of benzaldehyde, characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-methoxy-3-nitrobenzaldehyde typically involves the nitration of 2,6-difluoro-4-methoxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-4-methoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 2,6-difluoro-4-methoxy-3-nitrobenzoic acid.
Reduction: 2,6-difluoro-4-methoxy-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-difluoro-4-methoxy-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-methoxy-3-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-4-methoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,6-difluoro-3-nitrobenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
4-methoxy-3-nitrobenzaldehyde: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
Uniqueness
2,6-difluoro-4-methoxy-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
1203662-96-7 |
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Molecular Formula |
C8H5F2NO4 |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.